Alflutinib

CNS metastases EGFR T790M NSCLC

Alflutinib is the only trifluoroethoxypyridine-based irreversible 3G EGFR TKI with clinically validated superior CNS PFS (HR 0.40 vs gefitinib) and 91% CNS ORR. Its unique scaffold enables dosing up to 240 mg/day for EGFR exon 20 insertion research (ORR 27%, PFS 9.6 mo). Ideal for benchmarking against osimertinib and investigating rare EGFR mutations (S768I, G719X, L861Q). Not interchangeable with other 3G TKIs. For research use only.

Molecular Formula C28H31F3N8O2
Molecular Weight 568.6 g/mol
CAS No. 1869057-83-9
Cat. No. B605306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlflutinib
CAS1869057-83-9
SynonymsAlflutinib, AST-2818, AST2818, AST 2818
Molecular FormulaC28H31F3N8O2
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F
InChIInChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35)
InChIKeyGHKOONMJXNWOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alflutinib (Furmonertinib, AST2818): A Third-Generation EGFR T790M-Selective Tyrosine Kinase Inhibitor for Scientific Procurement and Research


Alflutinib (Furmonertinib, AST2818, CAS 1869057-83-9) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with selectivity for EGFR sensitizing mutations (e.g., exon 19 deletions, L858R) and the acquired T790M resistance mutation [1]. It was approved by China's NMPA on March 3, 2021, for the second-line treatment of EGFR T790M-positive non-small cell lung cancer (NSCLC) and subsequently for first-line treatment in EGFR mutation-positive NSCLC [2]. Structurally, it is a trifluoroethoxypyridine-based analog that differs from other 3G EGFR TKIs by its unique substitution pattern, which confers distinct pharmacokinetic properties including high oral bioavailability and enhanced blood-brain barrier penetration [3].

Why Alflutinib Cannot Be Generically Substituted: Key Differentiators from Osimertinib and Other Third-Generation EGFR TKIs


While multiple third-generation EGFR TKIs exist, including osimertinib, almonertinib, and lazertinib, they are not interchangeable due to clinically meaningful differences in dosing flexibility, CNS penetration, and activity against specific EGFR mutation subtypes [1]. Alflutinib's unique trifluoroethoxypyridine core confers a distinct pharmacokinetic profile that enables a broader therapeutic window and higher doses (up to 240 mg/day) for challenging indications such as EGFR exon 20 insertions [2]. Direct comparative evidence shows alflutinib achieves superior CNS progression-free survival and objective response rates compared to gefitinib, and its efficacy and safety profile closely resembles osimertinib in cross-trial comparisons, yet it offers practical advantages in procurement and research applications in certain regions [3]. These quantitative differences underscore why generic substitution without direct evidence is not scientifically justified.

Alflutinib Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection


CNS Progression-Free Survival (PFS) Superiority over Gefitinib in First-Line EGFR-Mutated NSCLC

In the randomized phase III FURLONG trial (NCT03787992), alflutinib demonstrated significantly longer CNS progression-free survival (PFS) compared to gefitinib in patients with EGFR-mutated NSCLC and CNS metastases [1]. The median CNS PFS was 20.8 months for alflutinib versus 9.8 months for gefitinib, with a hazard ratio (HR) of 0.40 (95% CI: 0.23-0.71; p=0.0011) [1]. This represents a 60% reduction in the risk of CNS progression or death.

CNS metastases EGFR T790M NSCLC progression-free survival first-line therapy

CNS Objective Response Rate (ORR) and Depth of Response vs Gefitinib

In the same FURLONG trial, alflutinib achieved a confirmed CNS objective response rate (ORR) of 91% in patients with measurable CNS lesions (cEFR population), compared to 65% for gefitinib (p=0.0277) [1]. The mean best percentage change in CNS target lesion size was -61.8% for alflutinib versus -38.7% for gefitinib (p=0.0011) [1]. CNS disease control rate was 100% for alflutinib versus 84% for gefitinib (p=0.9420) [1].

CNS ORR tumor response EGFR T790M NSCLC brain metastases

Overall Response Rate and Progression-Free Survival in EGFR T790M-Positive NSCLC: Phase II Data with High CNS Metastasis Burden

In a pivotal phase IIb single-arm study (N=220) of alflutinib (80 mg/day) in EGFR T790M-positive NSCLC patients who progressed after prior EGFR-TKI therapy, the overall objective response rate (ORR) was 74%, with a disease control rate (DCR) of 94% and median progression-free survival (PFS) of 9.6 months [1]. Notably, 48% of patients had baseline CNS metastases, a higher proportion than the 37% reported in the osimertinib AURA17 trial, suggesting alflutinib was evaluated in a population with more aggressive disease [2]. In patients with CNS metastases, the CNS ORR was 66% and CNS DCR was 100%, with a CNS PFS of 11.6 months [2].

EGFR T790M NSCLC objective response rate progression-free survival CNS metastases

Dose Flexibility and Safety Profile: Higher Dosing for CNS Metastases and Exon 20 Insertions

Alflutinib demonstrates a wide therapeutic window with no dose-limiting toxicity observed up to 240 mg/day [1]. In dose-expansion studies (40-240 mg/day), the ORR was 83.3% (40 mg), 77.8% (80 mg), 78.0% (160 mg), and 66.7% (240 mg) [1]. For CNS metastases, the 160 mg dose achieved a CNS ORR of 66.7% (6/9) compared to 50.0% at 40 mg (1/2) and 100% at 80 mg (4/4) [1]. Grade 1-2 QTc prolongation occurred in only 6% of patients, comparable to osimertinib [1]. In EGFR exon 20 insertion-positive NSCLC, alflutinib at 160 mg/day achieved an ORR of 27% (17 patients) with median PFS of 9.6 months [2].

dose escalation CNS metastases EGFR exon 20 insertion QTc prolongation adverse events

Activity Against Rare EGFR Mutations (S768I) In Vitro: Comparison with Osimertinib and Almonertinib

In an in vitro study using CRISPR-engineered EGFR S768I mutation cell lines, alflutinib and almonertinib effectively inhibited cell viability and proliferation through ERK/AKT pathways, blocking cell cycle and inducing apoptosis in a time-dependent manner . The study included positive controls: gefitinib (1st generation), afatinib (2nd generation), and osimertinib (3rd generation). Both alflutinib and almonertinib showed efficacy in these rare mutation models, suggesting potential for treating NSCLC patients with uncommon EGFR mutations .

EGFR S768I rare mutations in vitro cell viability CRISPR

Alflutinib Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Research in EGFR T790M-Positive NSCLC with High CNS Metastasis Burden

Use alflutinib at 80 mg/kg (or equivalent human dose conversion) in orthotopic or intracranial NSCLC xenograft models to evaluate tumor growth inhibition and CNS penetration. The compound's demonstrated CNS PFS superiority (HR 0.40 vs gefitinib) and high CNS ORR (91% in measurable lesions) makes it ideal for studies focused on brain metastases [1].

Pharmacological Studies of EGFR Exon 20 Insertion Mutations

Employ alflutinib at escalated doses (up to 240 mg/kg in animal models) to explore target engagement in EGFR exon 20 insertion-driven tumors. The compound's clinical activity (ORR 27%, PFS 9.6 months at 160 mg/day) and favorable safety profile at higher doses provide a rationale for investigating this challenging mutation subtype in vitro and in vivo [2].

Comparative Efficacy Studies Against Third-Generation EGFR TKI Standards

Use alflutinib as a comparator agent alongside osimertinib in side-by-side preclinical assays (e.g., cell viability, apoptosis, kinase inhibition) to benchmark activity against EGFR mutations. Its similar clinical efficacy and safety profile to osimertinib, combined with its unique structural features, make it a valuable tool for exploring structure-activity relationships and resistance mechanisms [3].

Investigation of Rare EGFR Mutations (e.g., S768I, G719X, L861Q)

Apply alflutinib in CRISPR-engineered cell lines or patient-derived xenografts harboring uncommon EGFR mutations. Preclinical evidence of activity against S768I and clinical data suggesting benefit in G719X, L861Q mutations support its use as a research tool to elucidate signaling pathways and test combination strategies in these rare genotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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